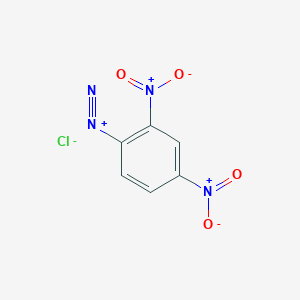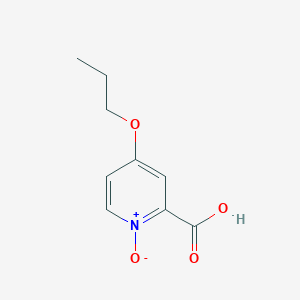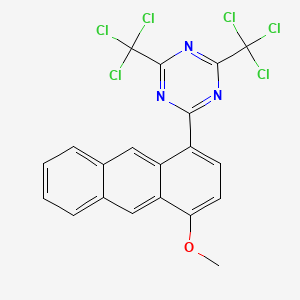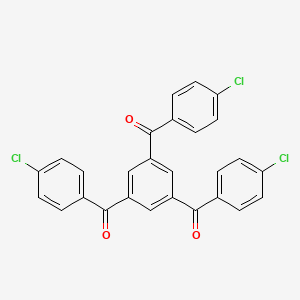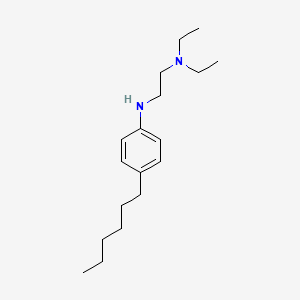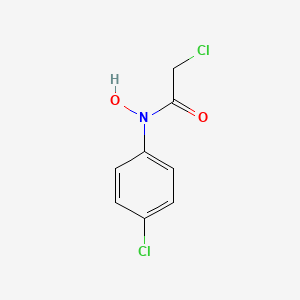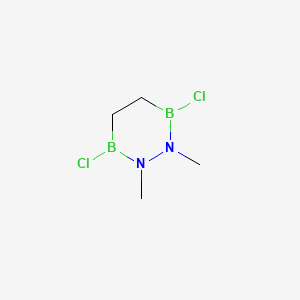![molecular formula C64H99N19O26S2 B14452685 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-81-1](/img/structure/B14452685.png)
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tallysomycin S(sub 13b) copper complex is a derivative of tallysomycin, a glycopeptide antibiotic related to bleomycin. Tallysomycins are known for their antitumor and antimicrobial properties. The copper complexation enhances the biological activity of tallysomycin, making it a potent compound in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tallysomycin S(sub 13b) copper complex involves the fermentation of Streptoalloteichus hindustanus, a bacterium known for producing glycopeptide antibiotics. The fermentation process is followed by the addition of copper ions to form the copper complex. The reaction conditions typically include controlled pH, temperature, and aeration to optimize the yield and purity of the complex .
Industrial Production Methods: Industrial production of tallysomycin S(sub 13b) copper complex involves large-scale fermentation in bioreactors. The process includes the cultivation of Streptoalloteichus hindustanus, followed by the extraction and purification of tallysomycin. Copper ions are then introduced to form the complex, which is further purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Tallysomycin S(sub 13b) copper complex undergoes various chemical reactions, including oxidation, reduction, and substitution. The copper ion plays a crucial role in these reactions, enhancing the reactivity and stability of the complex .
Common Reagents and Conditions: Common reagents used in the reactions of tallysomycin S(sub 13b) copper complex include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products: The major products formed from the reactions of tallysomycin S(sub 13b) copper complex include various derivatives with enhanced biological activity.
Scientific Research Applications
Tallysomycin S(sub 13b) copper complex has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tallysomycin S(sub 13b) copper complex involves the generation of reactive oxygen species (ROS) through redox reactions involving the copper ion. These ROS cause oxidative damage to cellular components, including DNA, proteins, and lipids, leading to cell death. The complex targets cellular membranes and DNA, disrupting their structure and function .
Comparison with Similar Compounds
Bleomycin: A glycopeptide antibiotic with similar antitumor properties.
Phleomycin: Another glycopeptide antibiotic with antimicrobial activity.
Zorbamycin: A member of the bleomycin family with distinct structural and functional properties.
Uniqueness of Tallysomycin S(sub 13b) Copper Complex: Tallysomycin S(sub 13b) copper complex is unique due to its enhanced reactivity and biological activity resulting from copper complexation. The presence of the copper ion not only stabilizes the complex but also enhances its ability to generate ROS, making it a potent antimicrobial and antitumor agent .
Properties
CAS No. |
77368-81-1 |
|---|---|
Molecular Formula |
C64H99N19O26S2 |
Molecular Weight |
1614.7 g/mol |
IUPAC Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C64H99N19O26S2/c1-22-9-6-7-11-83(22)12-8-10-72-54(98)30-19-110-59(76-30)31-20-111-60(77-31)47(96)58(109-61-45(94)43(92)37(67)26(5)103-61)82-56(100)39(25(4)86)78-36(89)14-32(87)24(3)75-57(101)40(80-55(99)38-23(2)51(68)81-53(79-38)28(13-35(66)88)73-15-27(65)52(69)97)48(29-16-71-21-74-29)106-63-50(44(93)41(90)33(17-84)105-63)107-62-46(95)49(108-64(70)102)42(91)34(18-85)104-62/h16,19-22,24-28,32-34,37,39-50,58,61-63,73,84-87,90-96H,6-15,17-18,65,67H2,1-5H3,(H2,66,88)(H2,69,97)(H2,70,102)(H,71,74)(H,72,98)(H,75,101)(H,78,89)(H,80,99)(H,82,100)(H2,68,79,81) |
InChI Key |
HUELGRJSTYMPIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCNC(=O)C2=CSC(=N2)C3=CSC(=N3)C(C(NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)OC8C(C(C(C(O8)C)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene](/img/structure/B14452610.png)

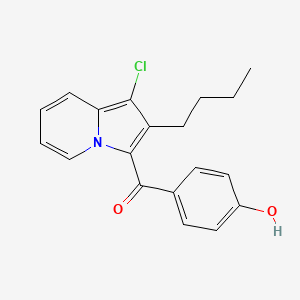
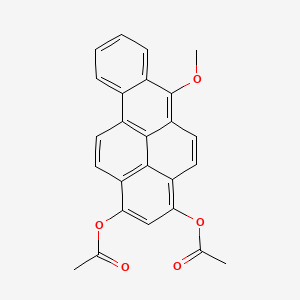
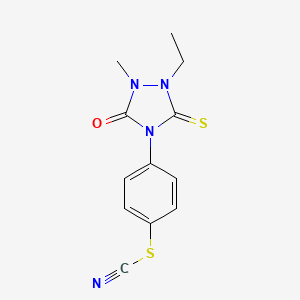
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)
